molecular formula C10H19NO2 B12600540 Prop-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-71-3

Prop-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12600540
CAS No.: 648927-71-3
M. Wt: 185.26 g/mol
InChI Key: BLWYZPJNCQNINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-1-en-1-yl dipropan-2-ylcarbamate is an organic compound with a unique structure that includes a prop-1-en-1-yl group and a dipropan-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of prop-1-en-1-yl alcohol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The prop-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Prop-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-1-en-1-yl dipropan-2-ylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.

Properties

CAS No.

648927-71-3

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

prop-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C10H19NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h6-9H,1-5H3

InChI Key

BLWYZPJNCQNINC-UHFFFAOYSA-N

Canonical SMILES

CC=COC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.